molecular formula C16H22O3 B15175426 Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate

Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate

Cat. No.: B15175426
M. Wt: 262.34 g/mol
InChI Key: VOYSAFVRNVKHAN-UHFFFAOYSA-N
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Description

Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a cyclobutyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate typically involves the esterification of 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 4-[(3,3-dimethylcyclobutyl)-carboxyl]benzoic acid.

    Reduction: 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzyl alcohol.

    Substitution: 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]-2-nitrobenzoate (nitration product).

Scientific Research Applications

Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxybenzoate
  • Ethyl 4-methylbenzoate
  • Ethyl 4-(hydroxymethyl)benzoate

Uniqueness

Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate is unique due to the presence of the cyclobutyl group, which imparts steric hindrance and affects the compound’s reactivity and interaction with biological targets

Properties

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate

InChI

InChI=1S/C16H22O3/c1-4-19-15(18)12-7-5-11(6-8-12)14(17)13-9-16(2,3)10-13/h5-8,13-14,17H,4,9-10H2,1-3H3

InChI Key

VOYSAFVRNVKHAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C2CC(C2)(C)C)O

Origin of Product

United States

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